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Compound of Interest

Compound Name: 6-O-Nicotiylbarbatin C

Cat. No.: B15593183 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "6-O-Nicotinoylbarbatin C" is not found in the current scientific

literature based on extensive searches. This document presents a hypothetical case study for

the structural elucidation of a novel natural product with this name. The experimental data and

protocols provided are illustrative and designed to guide researchers through the typical

workflow for such a task.

Introduction
The discovery and characterization of novel bioactive natural products is a cornerstone of drug

discovery. The process of elucidating the chemical structure of a newly isolated compound is a

complex puzzle that requires a combination of sophisticated analytical techniques and

deductive reasoning. This guide provides an in-depth technical overview of the methodologies

and logical framework used to determine the structure of a hypothetical novel diterpenoid, "6-

O-Nicotinoylbarbatin C," presumed to be isolated from a plant source.

Based on its name, we hypothesize that the structure consists of a "Barbatin C" core, a known

diterpenoid, which is acylated at the 6-hydroxyl group with a nicotinoyl moiety (from nicotinic

acid). This guide will walk through the process of confirming this hypothetical structure using a

combination of mass spectrometry and one- and two-dimensional nuclear magnetic resonance

(NMR) spectroscopy.
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Proposed Isolation and Purification Workflow
The initial step in the characterization of a new natural product is its isolation and purification

from the source material. A typical workflow for a plant-derived compound is outlined below.

Plant Material (e.g., leaves, stem)

Drying and Grinding

Solvent Extraction (e.g., MeOH/CH2Cl2)

Crude Extract

Liquid-Liquid Partitioning

Fractionation (e.g., Column Chromatography)

Semi-preparative HPLC

Pure Compound: 6-O-Nicotinoylbarbatin C
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Figure 1: General workflow for the isolation and purification of a natural product.

Spectroscopic Data and Structural Elucidation
The elucidation of the molecular structure relies heavily on the interpretation of spectroscopic

data. High-Resolution Mass Spectrometry (HRMS) provides the molecular formula, while a

suite of NMR experiments reveals the connectivity of atoms.

HRMS analysis of the purified compound would be the first step to determine its elemental

composition.

Table 1: Hypothetical HRMS Data

Parameter Value

Ionization Mode ESI+

Observed m/z [M+H]⁺ 454.2230

Calculated m/z for C₂₆H₃₂NO₆⁺ 454.2224

Molecular Formula C₂₆H₃₁NO₆

Mass Error 1.3 ppm

Rings + Double Bonds 12

This data suggests a molecular formula of C₂₆H₃₁NO₆, which is consistent with the proposed

structure of a nicotinoyl group (C₆H₄NO) attached to a Barbatin C core (C₂₀H₂₇O₅).

¹H and ¹³C NMR spectra provide information about the chemical environment of hydrogen and

carbon atoms, respectively. The hypothetical data presented in Table 2 is consistent with the

proposed structure.

Table 2: Hypothetical ¹H and ¹³C NMR Data for 6-O-Nicotinoylbarbatin C (in CDCl₃)
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Position δC (ppm) δH (ppm, mult., J in Hz)

Barbatin C Moiety

1 38.5 1.85 (m), 1.65 (m)

2 27.8 2.10 (m)

3 72.1 4.15 (d, 7.5)

4 45.3 -

5 55.2 4.80 (s)

6 78.9 5.95 (d, 8.0)

7 135.4 5.80 (dd, 8.0, 2.5)

8 125.1 -

9 48.2 2.30 (m)

10 41.7 -

11 22.5 1.75 (m), 1.55 (m)

12 36.4 1.95 (m), 1.45 (m)

13 75.6 4.30 (t, 8.5)

14 201.5 -

15 47.8 3.15 (sept, 7.0)

16 21.2 1.15 (d, 7.0)

17 21.5 1.18 (d, 7.0)

18 33.1 1.25 (s)

19 21.9 1.05 (s)

20 17.5 0.95 (s)

Nicotinoyl Moiety

1' 165.2 -
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2' 153.1 9.20 (d, 2.0)

3' 125.8 -

4' 137.5 8.30 (dt, 8.0, 2.0)

5' 123.7 7.45 (dd, 8.0, 5.0)

6' 150.8 8.80 (dd, 5.0, 2.0)

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly

bonded proton and carbon atoms.[1] The HSQC spectrum would confirm the assignments in

Table 2.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful

experiments for structure elucidation, as it shows correlations between protons and carbons

that are two or three bonds away.[1][2]

The key HMBC correlations that would confirm the link between the Barbatin C core and the

nicotinoyl group are:

A correlation between the proton at H-6 (δH 5.95) of the Barbatin C moiety and the carbonyl

carbon C-1' (δC 165.2) of the nicotinoyl group. This unequivocally establishes the ester

linkage at the 6-position.

Barbatin C Moiety

Nicotinoyl MoietyC-6 (δC 78.9) OH-6 (δH 5.95)

C-1' (δC 165.2)

  Key HMBC Correlation

 Ester Linkage 

O
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Figure 2: Key HMBC correlation confirming the structure of 6-O-Nicotinoylbarbatin C.

Detailed Experimental Protocols
Instrumentation: A 500 MHz NMR spectrometer equipped with a cryoprobe.

Sample Preparation: 5-10 mg of the purified compound dissolved in 0.5 mL of deuterated

chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

¹H NMR:

Pulse Program: zg30

Spectral Width: 20 ppm

Acquisition Time: 3.0 s

Relaxation Delay: 2.0 s

Number of Scans: 16

¹³C NMR:

Pulse Program: zgpg30

Spectral Width: 240 ppm

Acquisition Time: 1.2 s

Relaxation Delay: 2.0 s

Number of Scans: 1024

HSQC:

Pulse Program: hsqcedetgpsisp2.3

¹JCH Coupling Constant: Optimized for 145 Hz

HMBC:
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Pulse Program: hmbcgpndqf

Long-range JCH Coupling Constant: Optimized for 8 Hz[1]

Instrumentation: A Q-TOF (Quadrupole Time-of-Flight) mass spectrometer coupled with an

electrospray ionization (ESI) source.

Sample Preparation: The purified compound is dissolved in methanol to a concentration of

10 µg/mL.

Method:

Injection Volume: 5 µL

Mobile Phase: 90:10 Methanol:Water with 0.1% formic acid

Flow Rate: 0.2 mL/min

Ionization Mode: ESI positive

Capillary Voltage: 3.5 kV

Source Temperature: 120 °C

Desolvation Temperature: 350 °C

Mass Range: m/z 100-1000

Conclusion
The systematic application of modern spectroscopic techniques, particularly HRMS and a suite

of 2D NMR experiments, allows for the unambiguous determination of the chemical structure of

novel natural products. In this hypothetical case of "6-O-Nicotinoylbarbatin C," the combination

of determining the molecular formula by HRMS, identifying the spin systems by ¹H and ¹³C

NMR, and establishing the connectivity through key HMBC correlations would provide

conclusive evidence for the proposed structure. This structured approach is fundamental to the

field of natural product chemistry and is a critical first step in the development of new

therapeutic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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